molecular formula C8H8O6 B12670873 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid CAS No. 81158-26-1

4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid

Cat. No.: B12670873
CAS No.: 81158-26-1
M. Wt: 200.14 g/mol
InChI Key: BRLKMQDUIDXWEA-IAROGAJJSA-N
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Description

4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid (C₈H₈O₆, MW 200.14) is a substituted pentenedioic acid featuring a methoxy-oxoethylidene group at the 4-position. This compound is generated during the oxidative degradation of lignin-derived phenolic compounds, such as vanillin, via oxygen-radical irradiation .

Properties

CAS No.

81158-26-1

Molecular Formula

C8H8O6

Molecular Weight

200.14 g/mol

IUPAC Name

(E,4Z)-4-(2-methoxy-2-oxoethylidene)pent-2-enedioic acid

InChI

InChI=1S/C8H8O6/c1-14-7(11)4-5(8(12)13)2-3-6(9)10/h2-4H,1H3,(H,9,10)(H,12,13)/b3-2+,5-4-

InChI Key

BRLKMQDUIDXWEA-IAROGAJJSA-N

Isomeric SMILES

COC(=O)/C=C(/C=C/C(=O)O)\C(=O)O

Canonical SMILES

COC(=O)C=C(C=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid can be achieved through a multi-step process. One common method involves the reaction of squaric acid dichloride with pyridine and methyl cyanoacetate . The reaction is typically carried out in anhydrous dichloromethane at low temperatures to avoid contact with atmospheric moisture . The crude product is then crystallized from a mixture of dimethylformamide and methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxoethylidene group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(2-methoxy-2-oxoethylidene)-2-pentenedioic acid and analogous compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Features
This compound 4-(methoxy-oxoethylidene) group C₈H₈O₆ 200.14 Conjugated diene; polar carboxylic acids; potential enzyme inhibition
Glutaconic acid ((2E)-2-Pentenedioic acid) None (parent compound) C₅H₆O₄ 130.10 Simpler structure; used in hydrogermylation reactions and polymer synthesis
2-Methyl-2-pentenedioic acid Methyl group at C2 C₆H₈O₄ 144.13 Steric hindrance from methyl group; higher melting point (141–147°C)
Diethyl glutaconate Ethyl ester groups at both carboxyls C₉H₁₄O₄ 186.21 Reduced polarity due to esterification; used in organic synthesis
4-Oxo-2-pentenoic acid Ketone group at C4 C₅H₆O₃ 114.10 α,β-unsaturated ketone; involved in metabolic pathways

Physicochemical Properties

  • Polarity and Solubility : The presence of two carboxylic acid groups in this compound increases its polarity compared to ester derivatives like diethyl glutaconate. However, the methoxy-oxoethylidene group may reduce solubility in aqueous media due to hydrophobic contributions.

Biological Activity

4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid, a compound with significant potential in medicinal chemistry, has been the focus of various studies due to its biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H10O4
  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

  • Antioxidant Activity : The compound acts as a scavenger of reactive oxygen species (ROS), which are implicated in various diseases.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the severity of conditions like arthritis and colitis.

1. Antioxidant Properties

Research indicates that this compound effectively reduces oxidative stress in cellular models. This property is crucial for its potential use in preventing oxidative damage associated with chronic diseases.

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and enzymes, thereby alleviating symptoms associated with inflammatory disorders.

Case Studies

Several studies have documented the biological effects of this compound:

  • Neuroprotective Effects : In a study involving neurodegenerative models, this compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress.
    Study ReferenceFindings
    Significant reduction in neuronal death in treated groups compared to controls.
  • Anti-cancer Activity : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
    Study ReferenceFindings
    Reduced viability of cancer cells by 30% at specific concentrations.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanismReference
AntioxidantScavenging ROS
Anti-inflammatoryInhibition of cytokines
NeuroprotectionPreventing apoptosis
Anti-cancerInhibiting cell proliferation

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